Cas no 1027076-19-2 (5-tert-Butyl-2-chloro-1,3-benzoxazole)

5-tert-Butyl-2-chloro-1,3-benzoxazole is a halogenated benzoxazole derivative characterized by its tert-butyl substitution at the 5-position and a chlorine atom at the 2-position. This structural configuration enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The tert-butyl group contributes to steric hindrance and electronic effects, influencing selectivity in coupling reactions. The chlorine atom serves as a versatile leaving group, facilitating nucleophilic substitution or metal-catalyzed cross-coupling reactions. Its stability under standard conditions and compatibility with diverse reaction conditions underscore its utility in fine chemical applications.
5-tert-Butyl-2-chloro-1,3-benzoxazole structure
1027076-19-2 structure
Product Name:5-tert-Butyl-2-chloro-1,3-benzoxazole
CAS No:1027076-19-2
MF:C11H12ClNO
MW:209.672081947327
MDL:MFCD11053025
CID:1068194
PubChem ID:10656027
Update Time:2025-05-20

5-tert-Butyl-2-chloro-1,3-benzoxazole Chemical and Physical Properties

Names and Identifiers

    • 5-(tert-Butyl)-2-chlorobenzo[d]oxazole
    • 5-tert-Butyl-2-chloro-1,3-benzoxazole
    • 5-tert-butyl-2-chloro-benzooxazole
    • ALBB-004129
    • STK502937
    • SY085559
    • 5-(tert-butyl)-2-chlorobenzoxazole
    • EN300-330993
    • DB-368834
    • FS-6404
    • DSJHZFICMUDISP-UHFFFAOYSA-N
    • MFCD11053025
    • 5-tert-butyl-2-chloro-benzoxazole
    • AC2732
    • 1027076-19-2
    • AKOS000321213
    • CS-0440172
    • SCHEMBL3068277
    • Benzoxazole, 2-chloro-5-(1,1-dimethylethyl)-
    • MDL: MFCD11053025
    • Inchi: 1S/C11H12ClNO/c1-11(2,3)7-4-5-9-8(6-7)13-10(12)14-9/h4-6H,1-3H3
    • InChI Key: DSJHZFICMUDISP-UHFFFAOYSA-N
    • SMILES: ClC1=NC2=C(C=CC(=C2)C(C)(C)C)O1

Computed Properties

  • Exact Mass: 209.0607417g/mol
  • Monoisotopic Mass: 209.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 26Ų

5-tert-Butyl-2-chloro-1,3-benzoxazole Security Information

  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,2-8°C

5-tert-Butyl-2-chloro-1,3-benzoxazole Pricemore >>

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5-tert-Butyl-2-chloro-1,3-benzoxazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1027076-19-2)5-tert-Butyl-2-chloro-1,3-benzoxazole
Order Number:A907051
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:26
Price ($):211.0
Email:sales@amadischem.com

Additional information on 5-tert-Butyl-2-chloro-1,3-benzoxazole

5-Tert-butyl-2-chloro-1,3-benzoxazole: A Comprehensive Overview

5-Tert-butyl-2-chloro-1,3-benzoxazole, identified by the CAS number 1027076-19-2, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of benzoxazoles, which are widely studied for their unique electronic properties and potential applications in various industries. The molecule consists of a benzene ring fused with an oxazole ring, where the oxazole moiety contains a nitrogen atom and an oxygen atom. The substituents at positions 5 and 2—a tert-butyl group and a chlorine atom, respectively—play a crucial role in determining its chemical reactivity and physical properties.

The synthesis of 5-tert-butyl-2-chloro-1,3-benzoxazole typically involves multi-step reactions, often starting from readily available aromatic precursors. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound with high purity. Researchers have explored various strategies, including nucleophilic aromatic substitution and coupling reactions, to optimize the synthesis process. These efforts have not only improved yield but also opened avenues for scaling up production, making it more accessible for industrial applications.

The electronic structure of 5-tert-butyl-2-chloro-1,3-benzoxazole is influenced by the electron-donating tert-butyl group and the electron-withdrawing chlorine atom. This balance of substituents imparts unique optical and electronic properties to the molecule. For instance, studies have shown that this compound exhibits strong fluorescence under UV light due to its conjugated aromatic system. This property has led to its exploration as a potential candidate for fluorescent sensors and optoelectronic devices.

In terms of applications, 5-tert-butyl-2-chloro-1,3-benzoxazole has found utility in drug discovery and material science. Its ability to act as a building block for more complex molecules has made it valuable in medicinal chemistry. Recent research highlights its role in the development of bioactive compounds targeting specific enzymes and receptors. Additionally, its thermal stability and mechanical strength make it suitable for use in high-performance polymers and composites.

The environmental impact of 5-tert-butyl-2-chloro-1,3-benzoxazole is another area of interest. Studies have been conducted to assess its biodegradability and toxicity under various conditions. These investigations are crucial for ensuring that its production and application align with sustainable practices and regulatory standards.

In conclusion, 5-tert-butyl-2-chloro-1,3-benzoxazole, with its unique chemical structure and versatile properties, continues to be a focal point in scientific research. Its potential applications span across multiple disciplines, driven by ongoing advancements in synthetic methods and material characterization techniques.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1027076-19-2)5-tert-Butyl-2-chloro-1,3-benzoxazole
A907051
Purity:99%
Quantity:1g
Price ($):211.0
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